molecular formula C29H34N2O5S2 B11973683 Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11973683
M. Wt: 554.7 g/mol
InChI Key: NCSBQJWBEPGCMM-LFVJCYFKSA-N
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Description

Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: The methoxy, pentyloxy, and other substituents are introduced through various substitution reactions.

    Final esterification: The carboxylate group is formed through esterification reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized products under specific conditions.

    Reduction: Reduction of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Such as dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include other thiazolopyrimidines with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other thiazolopyrimidines.

Properties

Molecular Formula

C29H34N2O5S2

Molecular Weight

554.7 g/mol

IUPAC Name

2-methylpropyl (2E)-2-[(3-methoxy-4-pentoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H34N2O5S2/c1-6-7-8-13-35-21-12-11-20(15-22(21)34-5)16-24-27(32)31-26(23-10-9-14-37-23)25(19(4)30-29(31)38-24)28(33)36-17-18(2)3/h9-12,14-16,18,26H,6-8,13,17H2,1-5H3/b24-16+

InChI Key

NCSBQJWBEPGCMM-LFVJCYFKSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC(C)C)C4=CC=CS4)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC(C)C)C4=CC=CS4)OC

Origin of Product

United States

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